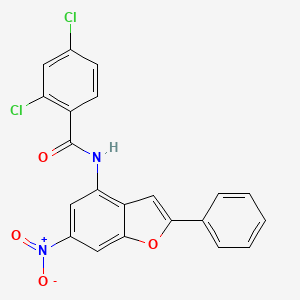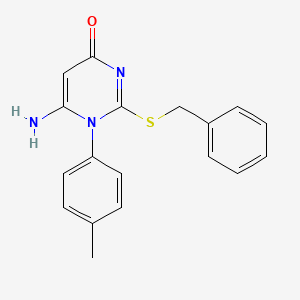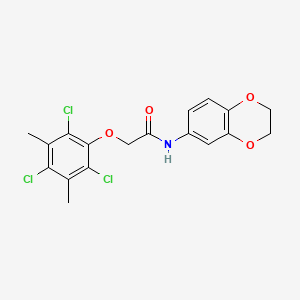
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide
説明
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells and other immune cells.
作用機序
BTK is a cytoplasmic tyrosine kinase that is expressed in B cells, mast cells, and myeloid cells. BTK plays a critical role in the development and function of these cells by regulating various signaling pathways, including the B cell receptor (BCR) signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B cell survival, proliferation, and differentiation. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been shown to have potent biochemical and physiological effects in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have demonstrated that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide inhibits B cell activation, proliferation, and survival by suppressing downstream signaling pathways, such as the NF-κB and AKT pathways. In vivo studies have shown that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors, by inducing apoptosis and inhibiting tumor growth. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has also been shown to be effective in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and allergic rhinitis, by suppressing inflammation and immune responses.
実験室実験の利点と制限
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has several advantages for lab experiments, including its potency, selectivity, and specificity for BTK inhibition. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been shown to be effective in various preclinical models of cancer, autoimmune diseases, and inflammatory disorders, making it a promising candidate for further development. However, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has some limitations for lab experiments, including its solubility, stability, and toxicity. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has poor solubility in aqueous solutions, which can limit its use in some assays. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide also has limited stability in some formulations, which can affect its pharmacokinetics and pharmacodynamics. Finally, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has some toxicity in animal models, which can limit its use in some studies.
将来の方向性
There are several future directions for the development and application of 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide. First, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be further optimized for pharmacokinetics and pharmacodynamics to improve its solubility, stability, and toxicity. Second, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be tested in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Third, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be combined with other therapies, such as chemotherapy, immunotherapy, or targeted therapy, to enhance its efficacy and reduce toxicity. Fourth, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be used as a tool compound to study the role of BTK in various biological processes, such as immune responses, inflammation, and cancer development. Finally, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be further modified to develop new inhibitors of BTK with improved potency, selectivity, and specificity.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B cell activation, proliferation, and survival. In vivo studies have demonstrated that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has also been shown to be effective in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and allergic rhinitis.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O2/c1-17(2,3)12-4-7-14(8-5-12)22-11-16(21)20-15-9-6-13(18)10-19-15/h4-10H,11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYWLJPVBNUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-{[(propionylamino)carbonothioyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B3501548.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B3501549.png)
![7-(4-bromophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3501557.png)
![8-[(4-chlorophenyl)thio]-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501568.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3501572.png)

![1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B3501576.png)
![ethyl 5-acetyl-4-methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3501582.png)


![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3501621.png)

![ethyl 4-amino-2-[(2-{[4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3501632.png)
![N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3501636.png)